(4Z)-4-[(4-methoxyphenyl)hydrazinylidene]isochromene-1,3-dione
Description
Compound “(4Z)-4-[(4-methoxyphenyl)hydrazinylidene]isochromene-1,3-dione” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)hydrazinylidene]isochromene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-21-11-8-6-10(7-9-11)17-18-14-12-4-2-3-5-13(12)15(19)22-16(14)20/h2-9,17H,1H3/b18-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEDJYAJSOLMFV-JXAWBTAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C2C3=CC=CC=C3C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C\2/C3=CC=CC=C3C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of compound “(4Z)-4-[(4-methoxyphenyl)hydrazinylidene]isochromene-1,3-dione” involves specific synthetic routes and reaction conditions. The synthetic methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product formation. Common solvents and catalysts are used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of compound “this compound” involves large-scale chemical reactors and purification processes. The methods are optimized for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Compound “(4Z)-4-[(4-methoxyphenyl)hydrazinylidene]isochromene-1,3-dione” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into different chemical forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions: The reactions typically require specific reagents such as acids, bases, and solvents. The conditions include controlled temperature, pressure, and pH levels.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. The products are usually characterized using analytical techniques such as spectroscopy and chromatography.
Scientific Research Applications
Compound “(4Z)-4-[(4-methoxyphenyl)hydrazinylidene]isochromene-1,3-dione” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Researchers investigate the compound’s potential therapeutic effects and its mechanism of action in treating specific diseases.
Industry: The compound is used in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of compound “(4Z)-4-[(4-methoxyphenyl)hydrazinylidene]isochromene-1,3-dione” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The pathways involved may include enzymatic reactions, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Conclusion
Compound “this compound” is a versatile chemical entity with significant potential in various scientific fields Its unique properties and diverse applications make it a valuable subject of research and industrial interest
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
